molecular formula C13H8F3N5O B2417349 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034504-37-3

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2417349
CAS RN: 2034504-37-3
M. Wt: 307.236
InChI Key: PBNCBHCCMCSWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide, also known as GSK583, is a small molecule inhibitor of the protein kinase PAK1. It was discovered by GlaxoSmithKline and is currently being studied for its potential use in cancer treatment.

Scientific Research Applications

Metabolic Pathways and Toxicity

  • Hepatic Toxicity from Vitamin B3 Derivatives : Research has shown that nicotinamide, an amide derivative of nicotinic acid (vitamin B3), functions as a precursor for NAD+ and has been used therapeutically in treatments. However, large doses can cause hepatic injury, demonstrating the metabolic pathways and potential toxicity risks of nicotinamide derivatives (Winter & Boyer, 1973).

  • Neurotoxicity from Rat Poison Vacor : A study on the neurologic complications from ingestion of Vacor, a rat poison that antagonizes nicotinamide metabolism, highlights the importance of understanding the metabolic effects of nicotinamide and its analogs on human health (LeWitt, 1980).

Pharmacokinetics and Efficacy

  • Efficacy and Safety in Hemodialysis Patients : The NICOREN study investigated nicotinamide (NAM) as an alternative to phosphate binders in chronic kidney disease, revealing insights into its pharmacokinetics, efficacy, and safety profiles. This study suggests potential research applications in managing hyperphosphatemia with nicotinamide derivatives (Lenglet et al., 2017).

  • Potential Uremic Toxin Identification : Research has identified N-methyl-2-pyridone-5-carboxamide (2PY), an end product of NAD+ degradation by nicotinamide, as a potentially toxic compound, which may be implicated in chronic renal failure. This suggests a new avenue for studying the effects of nicotinamide derivatives in renal pathology (Rutkowski et al., 2003).

Molecular Mechanisms

  • Investigation of Metabolic Pathways : Studies on nicotinamide metabolism in patients with various conditions, such as burns, scalds, and diseases like Parkinson's, aim to unravel the complex molecular mechanisms and metabolic pathways influenced by nicotinamide and its derivatives. These insights are crucial for understanding how such compounds can be applied in scientific research and therapeutic interventions (Barlow et al., 1977); (Aoyama et al., 2001).

Clinical Applications Beyond Direct Treatment

  • Glucose Metabolism and Risk for Diabetes : Research has explored the effects of nicotinamide on glucose metabolism, indicating its potential role in managing or understanding the pathogenesis of diabetes and obesity. These studies highlight the significance of nicotinamide derivatives in clinical research and potential therapeutic applications (Greenbaum et al., 1996).

properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNCBHCCMCSWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.